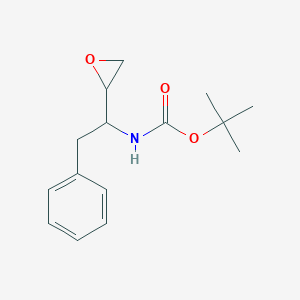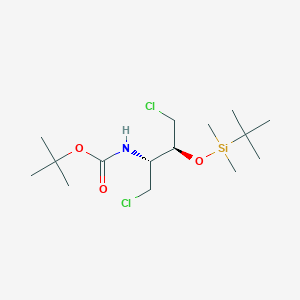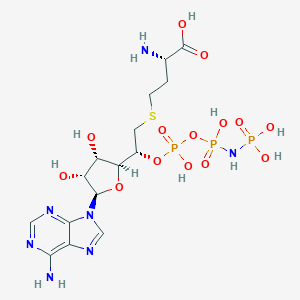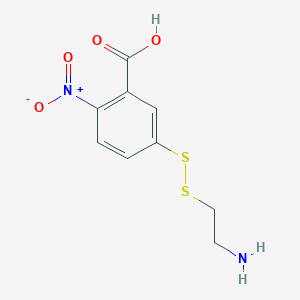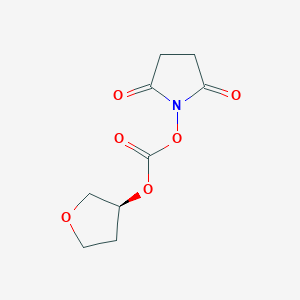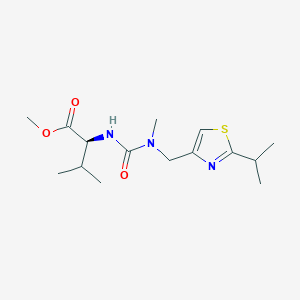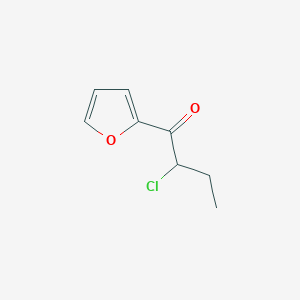
2-Chloro-1-(furan-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(furan-2-yl)butan-1-one, also known as furanone C-30, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This molecule is a halogenated furanone that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(furan-2-yl)butan-1-one involves its ability to interfere with bacterial quorum sensing. This molecule is believed to bind to the quorum sensing receptors, preventing them from recognizing the signaling molecules produced by other bacteria. This disruption of communication leads to a breakdown in the coordinated behavior of the bacterial population, ultimately inhibiting biofilm formation.
Biochemical and Physiological Effects:
In addition to its antibacterial properties, 2-Chloro-1-(furan-2-yl)butan-1-one has also been found to exhibit other biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer agents. Additionally, 2-Chloro-1-(furan-2-yl)butan-1-one has been found to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-1-(furan-2-yl)butan-1-one in lab experiments is its ability to disrupt bacterial quorum sensing. This property makes it a useful tool for investigating the role of quorum sensing in bacterial biofilm formation and other coordinated behaviors. However, one limitation of using this compound is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-1-(furan-2-yl)butan-1-one. One area of interest is the development of new antibacterial agents based on this compound. Additionally, further investigation into the anticancer, antioxidant, and anti-inflammatory properties of 2-Chloro-1-(furan-2-yl)butan-1-one may lead to the development of new therapeutic agents for various diseases. Finally, research into the potential toxicity of this compound to mammalian cells may help to identify its potential use in clinical applications.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(furan-2-yl)butan-1-one involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 2-chlorobutan-1-one in the presence of a base, such as triethylamine, to yield the final product.
Aplicaciones Científicas De Investigación
2-Chloro-1-(furan-2-yl)butan-1-one has been extensively used in scientific research as a tool to investigate various biological processes. One of the main applications of this compound is its use as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria to communicate with each other and coordinate their behavior. By inhibiting this process, 2-Chloro-1-(furan-2-yl)butan-1-one has been shown to disrupt bacterial biofilm formation, making it a potential candidate for the development of antibacterial agents.
Propiedades
Número CAS |
106430-53-9 |
|---|---|
Nombre del producto |
2-Chloro-1-(furan-2-yl)butan-1-one |
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9ClO2/c1-2-6(9)8(10)7-4-3-5-11-7/h3-6H,2H2,1H3 |
Clave InChI |
TXTBPGPFVXBPOR-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CO1)Cl |
SMILES canónico |
CCC(C(=O)C1=CC=CO1)Cl |
Sinónimos |
1-Butanone, 2-chloro-1-(2-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



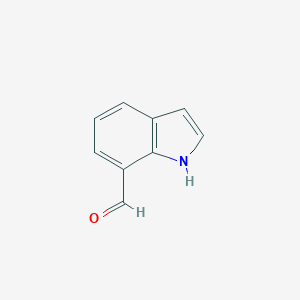
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
